molecular formula C6H6ClF2NO B3420519 2-Amino-4,6-difluorophenol hydrochloride CAS No. 192583-00-9

2-Amino-4,6-difluorophenol hydrochloride

Cat. No. B3420519
M. Wt: 181.57 g/mol
InChI Key: DUSBQEQXZBYGAZ-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorophenol hydrochloride is a chemical compound with the CAS Number: 192583-00-9 . It has a molecular weight of 181.57 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 2-Amino-4,6-difluorophenol hydrochloride is 1S/C6H5F2NO.ClH/c7-3-1-4 (8)6 (10)5 (9)2-3;/h1-2,10H,9H2;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-4,6-difluorophenol hydrochloride is a powder at room temperature . Another compound, 2-AMINO-4,6-DIFLUOROPHENOL, has a predicted boiling point of 224.2±40.0 °C and a predicted density of 1.472±0.06 g/cm3 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Amino-4,6-difluorophenol hydrochloride are not mentioned in the available resources, similar compounds have been studied for their potential applications in the development of N-heterocyclic compounds .

Relevant Papers The relevant papers for 2-Amino-4,6-difluorophenol hydrochloride can be found at Sigma-Aldrich . These papers provide more detailed information about the compound, including its MSDS, related peer-reviewed papers, technical documents, and similar products .

properties

IUPAC Name

2-amino-4,6-difluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2,10H,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSBQEQXZBYGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-difluorophenol hydrochloride

CAS RN

192583-00-9
Record name 2-amino-4,6-difluorophenol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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